molecular formula C9H8N2O2 B6305505 Methyl 6-cyano-4-methyl-pyridine-3-carboxylate CAS No. 1806328-86-8

Methyl 6-cyano-4-methyl-pyridine-3-carboxylate

Cat. No.: B6305505
CAS No.: 1806328-86-8
M. Wt: 176.17 g/mol
InChI Key: JIKFNQJBVVSSRD-UHFFFAOYSA-N
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Description

Methyl 6-cyano-4-methyl-pyridine-3-carboxylate is a heterocyclic organic compound with a pyridine ring substituted with a cyano group, a methyl group, and a carboxylate ester group

Properties

IUPAC Name

methyl 6-cyano-4-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-7(4-10)11-5-8(6)9(12)13-2/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKFNQJBVVSSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyano-4-methyl-pyridine-3-carboxylate typically involves the reaction of 4-methylpyridine-3-carboxylic acid with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-4-methyl-pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction of the cyano group can be achieved using hydrogenation catalysts such as palladium on carbon to yield primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 6-carboxy-4-methyl-pyridine-3-carboxylate.

    Reduction: 6-amino-4-methyl-pyridine-3-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-cyano-4-methyl-pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-cyano-4-methyl-pyridine-3-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-4-methyl-pyridine-3-carboxylate: Similar structure but with an amino group instead of a cyano group.

    6-Methylpyridine-3-carboxamide: Contains an amide group instead of a cyano group.

    Methyl 4-methylpyridine-3-carboxylate: Lacks the cyano group.

Uniqueness

Methyl 6-cyano-4-methyl-pyridine-3-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl 6-cyano-4-methyl-pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article explores its synthesis, biological mechanisms, and relevant research findings.

The compound is synthesized through the reaction of 4-methylpyridine-3-carboxylic acid with cyanogen bromide, followed by esterification with methanol. This process typically occurs in an organic solvent like dichloromethane, using triethylamine as a base. The resulting product is characterized by both a cyano group and a carboxylate ester group, which contribute to its unique chemical reactivity and biological activity.

Biological Activity

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds related to this structure have shown IC50 values ranging from 1.1 to 4.7 μM against HeLa cells and other cancer cell lines, indicating strong inhibitory effects on cell growth .

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that these compounds bind to the colchicine site on tubulin, disrupting normal cellular functions and promoting programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific data on this compound's efficacy compared to established antibiotics remains limited. The presence of the cyano group is believed to enhance its interaction with microbial targets, potentially leading to increased activity against pathogens .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in medicinal applications:

  • Antiproliferative Activity :
    • A study evaluated several derivatives of pyridine-based compounds, including those with cyano substitutions. The most potent derivative exhibited IC50 values as low as 0.75 μM against K562 leukemia cells, demonstrating selective toxicity towards cancerous cells while sparing normal human peripheral blood mononuclear cells .
  • Mechanistic Insights :
    • Research indicates that the compound's mechanism may involve hydrogen bonding and electrostatic interactions with biological macromolecules, potentially inhibiting key enzymes involved in cellular proliferation and survival.
  • Comparative Analysis :
    • Compared to similar compounds lacking the cyano group, this compound demonstrates enhanced biological activity due to its unique functional groups. This structural advantage allows for more effective binding interactions with target proteins involved in cancer progression .

Summary Table of Biological Activities

Activity Type Effect IC50 Values (µM) Cell Lines Tested
AnticancerInhibition of cell growth0.75 - 4.7HeLa, K562
AntimicrobialPotential activity against bacteriaNot specifiedVarious bacterial strains

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